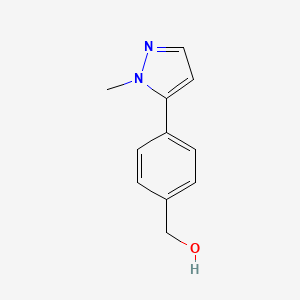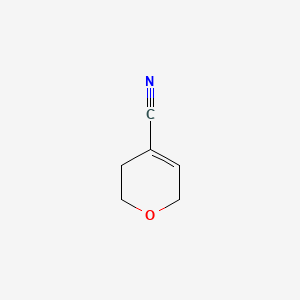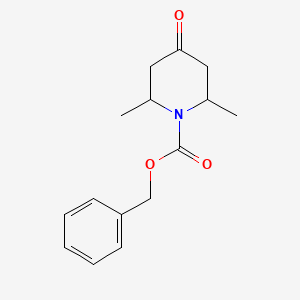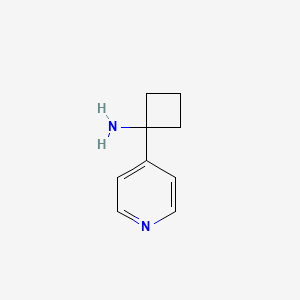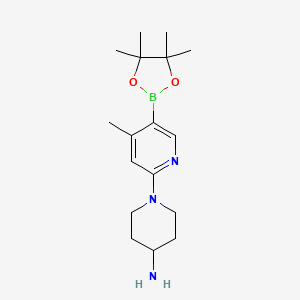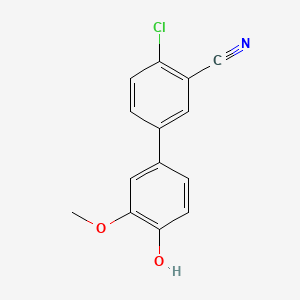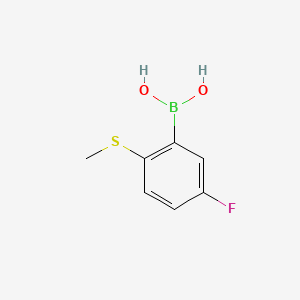
5-Fluoro-2-(methylthio)phenylboronic acid
Vue d'ensemble
Description
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis due to their stability and ease of handling . The compound “5-Fluoro-2-methylphenylboronic acid” would likely be a white solid, similar to other phenylboronic acids .
Synthesis Analysis
While specific synthesis methods for “5-Fluoro-2-(methylthio)phenylboronic acid” are not available, phenylboronic acids are often synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-(methylthio)phenylboronic acid” would likely be similar to other phenylboronic acids, with a boron atom sp2-hybridized and containing an empty p-orbital .
Chemical Reactions Analysis
Phenylboronic acids are often used in Suzuki-Miyaura coupling reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .
Physical And Chemical Properties Analysis
Phenylboronic acids are usually white to yellow powders, soluble in most polar organic solvents, and poorly soluble in hexanes and carbon tetrachloride . They have a melting point of around 216 °C .
Applications De Recherche Scientifique
-
Sensing Applications
- Phenylboronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Synthetic Receptors for Low Molecular Compounds
-
Protein Manipulation and Cell Labelling
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles
-
Controlled Release of Insulin
-
Friedel-Crafts Alkylation of Hydronaphthalenes
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Synthesis of 9,10-Diarylanthracenes
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-fluoro-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHPHSXZIHGFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681613 | |
| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methylthio)phenylboronic acid | |
CAS RN |
1218790-65-8 | |
| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

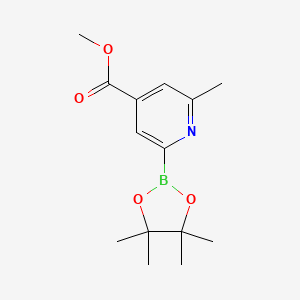
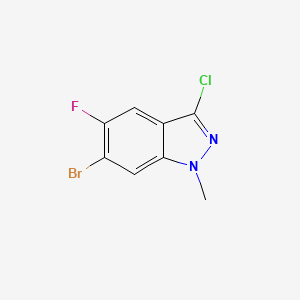
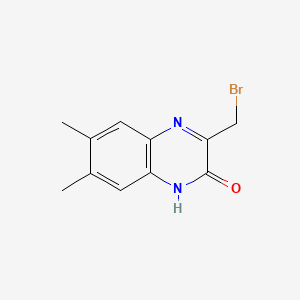
![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)
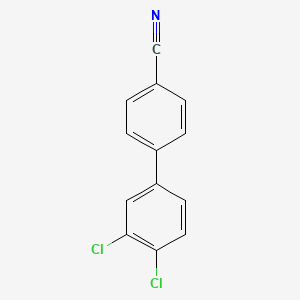
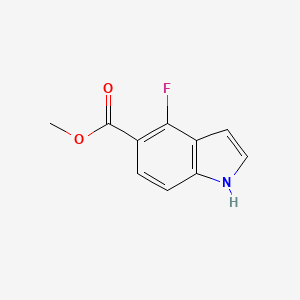
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
